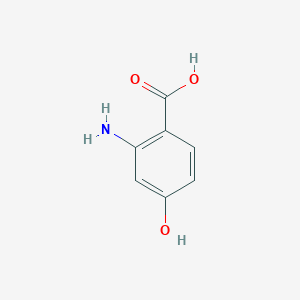

Ácido 2-amino-4-hidroxibenzoico

Descripción general

Descripción

2-Amino-4-hydroxybenzoic acid (2AHBA) is an important organic compound with a wide range of applications in scientific research and biochemistry. It is a derivative of benzoic acid and has two amino groups attached to the benzoic acid ring. It is also known as 4-Amino-2-hydroxybenzoic acid, 4-aminosalicylic acid, and 2-amino-4-hydroxybenzoate. 2AHBA has a wide range of applications, from acting as a drug for the treatment of tuberculosis to being used as a dye for protein staining.

Aplicaciones Científicas De Investigación

Aplicaciones en la industria alimentaria

El ácido 2-amino-4-hidroxibenzoico se puede utilizar como intermedio en la síntesis de bioproductos de valor agregado con aplicaciones en la industria alimentaria. Sirve como precursor de compuestos como el resveratrol y el alcohol vanílico, que tienen usos potenciales como aditivos alimentarios por sus propiedades antioxidantes .

Aplicaciones cosméticas

En la industria cosmética, este compuesto puede contribuir a la biosíntesis de productos para el cuidado de la piel. Está involucrado en la producción de hidrogel y otros polímeros que se utilizan en humectantes y cremas antienvejecimiento .

Aplicaciones farmacéuticas

El ácido 2-amino-4-hidroxibenzoico tiene aplicaciones farmacéuticas potenciales. Puede ser un material de partida para la síntesis de fármacos que exhiben efectos antiinflamatorios y podría utilizarse en el desarrollo de nuevas formulaciones medicinales .

Desarrollo de fungicidas

Este compuesto puede desempeñar un papel en el desarrollo de fungicidas. Sus derivados podrían diseñarse para atacar patógenos vegetales específicos, proporcionando un enfoque más ecológico para la protección de cultivos .

Investigación biotecnológica

En biotecnología, el ácido 2-amino-4-hidroxibenzoico se puede utilizar como bloque de construcción para la producción microbiana de productos químicos de alto valor. Es un intermedio clave en la biología sintética y la ingeniería metabólica para producir varios compuestos relevantes para la industria .

Mejoras agrícolas

En agricultura, los derivados del ácido 2-amino-4-hidroxibenzoico podrían utilizarse como bioestimulantes para mejorar el rendimiento de los cultivos, mejorar la absorción de nutrientes y aumentar la resistencia a los factores estresantes ambientales .

Ciencias Ambientales

El papel del compuesto en las ciencias ambientales podría ser significativo en los procesos de biorremediación. Puede ayudar en el desarrollo de cepas microbianas capaces de degradar sustancias tóxicas y reducir la contaminación .

Ciencias de los materiales

El ácido 2-amino-4-hidroxibenzoico puede contribuir al campo de la ciencia de los materiales al servir como precursor para la síntesis de polímeros y plásticos de alto rendimiento con propiedades avanzadas para aplicaciones industriales .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that similar compounds like aminosalicylic acid target mycobacterium tuberculosis .

Mode of Action

Aminosalicylic acid, a similar compound, inhibits folic acid synthesis by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

2-Amino-4-hydroxybenzoic acid is a type of hydroxybenzoic acid, which is a building block of most phenolic compounds in foods . The biosynthesis of hydroxybenzoic acids involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

A study on aminosalicylic acid, a similar compound, suggests that it has a short serum half-life of one hour for the free drug . Its metabolite, N-acetyl-4-amino-2-hydroxybenzoic acid, was detected in plasma and eliminated with a half-life of 147 minutes . Both were present in blood or tissues as free, unbound molecules .

Result of Action

Similar compounds like aminosalicylic acid are known to have bacteriostatic effects against mycobacterium tuberculosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-4-hydroxybenzoic acid. For instance, the biosynthesis of secondary metabolites like 2-Amino-4-hydroxybenzoic acid may differ between plant species due to differences in the nature of the plant . Additionally, plants growing under different environments and conditions can show differences in their metabolite profile .

Análisis Bioquímico

Biochemical Properties

2-Amino-4-hydroxybenzoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of aromatic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of coenzyme Q (CoQ) in both prokaryotes and eukaryotes . The compound serves as a precursor in the CoQ biosynthesis pathway, where it undergoes enzymatic transformations to form the final product. Additionally, 2-Amino-4-hydroxybenzoic acid interacts with enzymes such as UbiC or XanB2, which catalyze the conversion of chorismate to 4-hydroxybenzoic acid .

Cellular Effects

2-Amino-4-hydroxybenzoic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in plants, hydroxybenzoic acids, including 2-Amino-4-hydroxybenzoic acid, can inhibit glycolysis and the oxidative pentose phosphate pathway, leading to reduced seed germination and root growth . These effects are mediated through the compound’s interaction with metabolic enzymes and its ability to cause DNA and protein damage in plant cells .

Molecular Mechanism

The molecular mechanism of 2-Amino-4-hydroxybenzoic acid involves its interaction with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit the production of phenolic acid autotoxins in soybean roots by downregulating the expression of specific genes involved in phenolic acid metabolism . This inhibition is achieved through the compound’s binding interactions with the enzymes and regulatory proteins that control gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-hydroxybenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Amino-4-hydroxybenzoic acid is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary. For example, prolonged exposure to the compound can lead to changes in gene expression and metabolic activity in cells .

Dosage Effects in Animal Models

The effects of 2-Amino-4-hydroxybenzoic acid vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular metabolism and function. At higher doses, it can exhibit toxic or adverse effects. For instance, studies on amino acids regulating skeletal muscle metabolism have shown that excessive intake can lead to muscle damage and metabolic imbalances . Therefore, it is important to determine the optimal dosage to avoid potential toxicity.

Metabolic Pathways

2-Amino-4-hydroxybenzoic acid is involved in several metabolic pathways. One of the key pathways is the biosynthesis of coenzyme Q, where it serves as a precursor . Additionally, it is part of the phenylpropane metabolic pathway in plants, where it contributes to the production of various phenolic acids . The compound interacts with enzymes and cofactors that facilitate these metabolic processes, affecting metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 2-Amino-4-hydroxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s water solubility and partition coefficient influence its distribution . It is transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of 2-Amino-4-hydroxybenzoic acid can impact its activity and function within the cell.

Subcellular Localization

2-Amino-4-hydroxybenzoic acid is localized in specific subcellular compartments, which can affect its activity and function. For example, in plants, it is found in plastids, where it participates in the biosynthesis of aromatic amino acids . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding its localization can provide insights into its role in cellular processes.

Propiedades

IUPAC Name |

2-amino-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPELYVFAULJYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457862 | |

| Record name | 2-amino-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38160-63-3 | |

| Record name | 2-amino-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

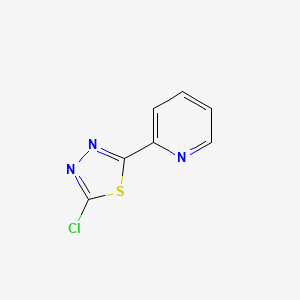

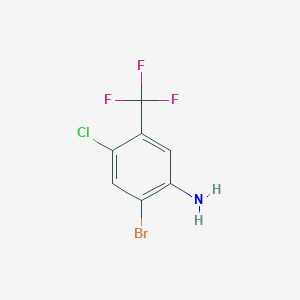

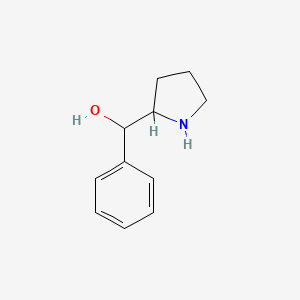

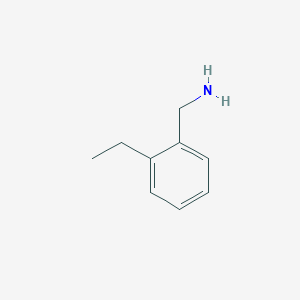

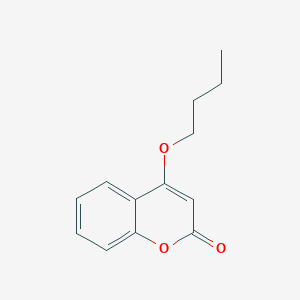

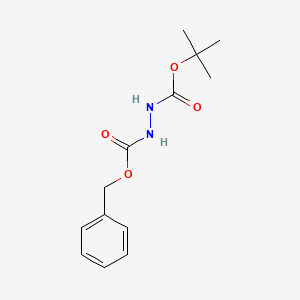

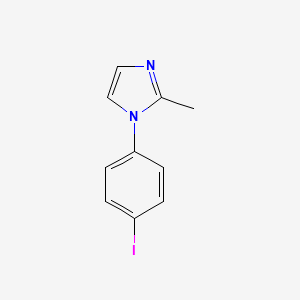

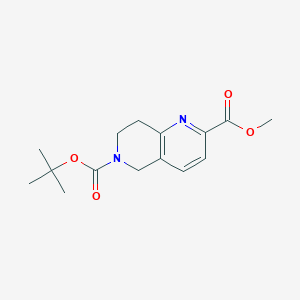

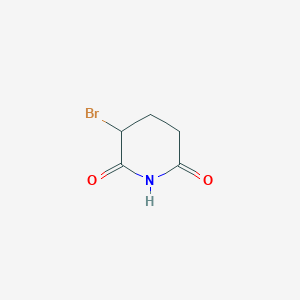

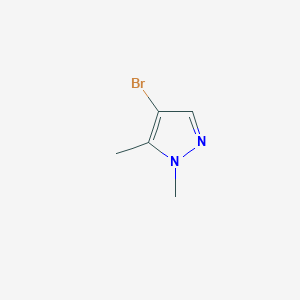

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B1280240.png)